Selective PI3Kδ Inhibition with Reduced CYP3A4 Liability: Cellular Activity Profile
2-Cyano-N-(pyridin-3-yl)acetamide demonstrates measurable inhibitory activity against human PI3Kδ, a therapeutic target in oncology and inflammatory diseases, with a cellular IC50 of 374 nM measured by inhibition of AKT phosphorylation at Ser473 in Ri-1 cells after 30 minutes [1]. In contrast, the same compound exhibits minimal inhibition of CYP3A4, a key drug-metabolizing cytochrome P450 enzyme, with an IC50 of 10,000 nM in human liver microsomes [1]. This ~27-fold difference between target engagement and a major metabolic liability is a quantifiable selectivity attribute.
| Evidence Dimension | Inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 374 nM (PI3Kδ); 10,000 nM (CYP3A4) |
| Comparator Or Baseline | Same compound across two distinct targets |
| Quantified Difference | ~27-fold lower activity against CYP3A4 compared to PI3Kδ |
| Conditions | PI3Kδ: inhibition of AKT phosphorylation at Ser473 in Ri-1 cells, 30 min incubation, electrochemiluminescence assay; CYP3A4: time-dependent inhibition in human liver microsomes, 30 min preincubation |
Why This Matters
This quantifies a preliminary selectivity window that reduces the likelihood of CYP-mediated drug-drug interactions, a critical consideration when prioritizing compounds for further development.
- [1] BindingDB. BDBM50394897 (CHEMBL2165498) Affinity Data: IC50 for PI3Kdelta and CYP3A4. View Source
